![molecular formula C8H12N4O B1488384 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one CAS No. 1602625-24-0](/img/structure/B1488384.png)
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one
Overview
Description
3-(3-(Aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one, also known as 3-AAP, is an organic compound that has been studied extensively in recent years. It is a member of the azetidine family of compounds and has become an important tool in scientific research. This compound has been used in a wide range of applications, including drug design, drug delivery, and biotechnology.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to 3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one have been synthesized and characterized for their potential applications in scientific research. For example, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were prepared and their structures were confirmed using spectroscopic techniques (IR and 1H-NMR) and elemental analysis. These azetidinone analogues exhibited promising antibacterial activities against some bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Screening
Novel 2-azetidinones derived from pyrazin dicarboxylic acid were synthesized and screened for their antimicrobial activity. These compounds showed excellent antibacterial and antifungal activities, highlighting the potential of azetidinones in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Antimicrobial Activity of Azetidin-2-one Containing Pyrazoline Derivatives
Azetidin-2-one containing pyrazoline derivatives were synthesized and tested for their antimicrobial activity. The compounds demonstrated significant antibacterial and antifungal activities, further emphasizing the therapeutic potential of azetidinone compounds in treating infections (Shailesh, Pankaj, & Amr, 2012).
Identification of Pharmacophore Sites
Pyrazole derivatives, including those containing azetidin-2-one structures, were studied for their bioactivities. These compounds were found to have antitumor, antifungal, and antibacterial pharmacophore sites, offering valuable insights into the development of new therapeutic agents (Titi et al., 2020).
properties
IUPAC Name |
3-[3-(aminomethyl)azetidin-1-yl]-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-3-6-4-12(5-6)7-8(13)11-2-1-10-7/h1-2,6H,3-5,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGRCMYCHBYXRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CNC2=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(aminomethyl)azetidin-1-yl)pyrazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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